2-Mercaptomethylglutaric acid

Descripción

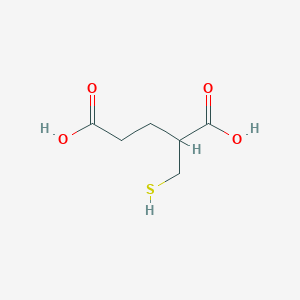

Structure

3D Structure

Propiedades

Número CAS |

106146-19-4 |

|---|---|

Fórmula molecular |

C6H10O4S |

Peso molecular |

178.21 g/mol |

Nombre IUPAC |

2-(sulfanylmethyl)pentanedioic acid |

InChI |

InChI=1S/C6H10O4S/c7-5(8)2-1-4(3-11)6(9)10/h4,11H,1-3H2,(H,7,8)(H,9,10) |

Clave InChI |

LDFDXRPEWZHIML-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(CS)C(=O)O |

SMILES canónico |

C(CC(=O)O)C(CS)C(=O)O |

Sinónimos |

2-mercaptomethylglutaric acid 2-MMGA |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Mercaptomethylglutaric Acid

Research on De Novo Synthetic Routes for 2-Mercaptomethylglutaric Acid

The de novo synthesis of this compound can be achieved through a multi-step pathway commencing with readily available precursors. A plausible and efficient route involves the initial bromination of glutaric acid, followed by the introduction of the mercaptomethyl group.

A key intermediate in this synthesis is 2-bromoglutaric acid, which can be prepared from glutaric acid. This intermediate is then typically esterified to protect the carboxylic acid groups and prevent unwanted side reactions in subsequent steps. The diethyl ester of 2-bromoglutaric acid serves as a suitable substrate for nucleophilic substitution.

The introduction of the sulfur-containing functional group can be accomplished by reacting diethyl 2-bromoglutarate with a thiol-containing nucleophile. A common method involves the use of sodium thiomethoxide or by reacting with thiourea followed by hydrolysis. A more direct approach for introducing the mercaptomethyl group is via reaction with sodium hydroxymethanesulfinate (Rongalite) or a similar reagent that can act as a source of a nucleophilic hydroxymethylthiol equivalent, which upon reduction yields the desired mercaptomethyl group.

An alternative strategy involves the Michael addition of a thiol to an unsaturated precursor. For instance, the conjugate addition of a protected thiol, such as benzyl mercaptan, to diethyl 2-methyleneglutarate, followed by deprotection, would yield the target compound. However, the synthesis of the starting unsaturated ester can be challenging.

A summary of a viable synthetic pathway is presented below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Bromination | Glutaric acid | Br₂, PBr₃ (Hell-Volhard-Zelinsky reaction) | 2-Bromoglutaric acid |

| 2 | Esterification | 2-Bromoglutaric acid | Ethanol, H₂SO₄ (catalyst), reflux | Diethyl 2-bromoglutarate |

| 3 | Nucleophilic Substitution | Diethyl 2-bromoglutarate | Sodium thiomethoxide (NaSMe) in an aprotic solvent (e.g., DMF) | Diethyl 2-(methylthio)glutarate |

| 4 | Demethylation/ Hydrolysis | Diethyl 2-(methylthio)glutarate | Strong acid (e.g., HBr) or base (e.g., NaOH) followed by acidic workup | This compound |

Investigations into Derivatives of this compound

The functional groups of this compound, namely the thiol group and the two carboxylic acid groups, offer multiple sites for chemical modification, allowing for the synthesis of a variety of derivatives. Research into these derivatives can explore the impact of structural modifications on the compound's chemical and physical properties.

Esterification of Carboxylic Acid Groups: The carboxylic acid moieties can be readily converted to esters through Fischer esterification with various alcohols in the presence of an acid catalyst. This modification can alter the solubility and lipophilicity of the parent compound. For example, reaction with methanol or ethanol would yield the corresponding dimethyl or diethyl esters.

Amidation of Carboxylic Acid Groups: The carboxylic acid groups can also be converted to amides by first activating them, for instance, by conversion to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. This allows for the introduction of a wide range of substituents.

Modification of the Thiol Group: The thiol group is nucleophilic and can undergo a variety of reactions.

Alkylation: Reaction with alkyl halides in the presence of a base leads to the formation of thioethers.

Oxidation: The thiol can be oxidized to form a disulfide bridge, which can be a key linkage in various applications. Further oxidation can lead to sulfinic or sulfonic acids.

Thioesterification: The thiol group can react with acyl chlorides or anhydrides to form thioesters.

Below is a table of representative derivatives and the general synthetic methods for their preparation:

| Derivative Class | General Structure | Synthetic Method |

| Diesters | ROOC-CH(CH₂SH)-CH₂-CH₂-COOR | Fischer esterification with the corresponding alcohol (ROH) and an acid catalyst. |

| Diamides | R'₂NOC-CH(CH₂SH)-CH₂-CH₂-CONR'₂ | Activation of carboxylic acids (e.g., with SOCl₂) followed by reaction with a primary or secondary amine (R'₂NH). |

| Thioethers | HOOC-CH(CH₂SR)-CH₂-CH₂-COOH | Alkylation of the thiol group with an alkyl halide (R-X) in the presence of a base. |

| Disulfides | HOOC-CH(CH₂-S-S-CH₂)-CH(COOH)-CH₂-CH₂-COOH | Mild oxidation of the thiol group (e.g., with I₂ or air). |

Analysis of Synthetic Efficiency and Yield in this compound Production

Reaction Conditions: The temperature, reaction time, and choice of solvent for each step are critical. For instance, in the bromination of glutaric acid, precise temperature control is necessary to avoid over-bromination or side reactions. Similarly, the nucleophilic substitution step to introduce the sulfur group requires an appropriate solvent to ensure the solubility of the reactants and to facilitate the reaction kinetics.

Side Reactions: Potential side reactions can significantly impact the yield. For example, during the nucleophilic substitution with a thiol-containing nucleophile, elimination reactions can compete with the desired substitution, leading to the formation of unsaturated byproducts. The choice of a non-hindered base and a good leaving group can help to minimize elimination. During hydrolysis of the ester and any protecting groups on the thiol, care must be taken to avoid degradation of the target molecule.

A hypothetical analysis of the yield for each step in the proposed synthesis is presented in the following table:

| Step | Reaction | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 | Bromination | 100.0 | 85.0 | 85 |

| 2 | Esterification | 115.2 | 103.7 | 90 |

| 3 | Nucleophilic Substitution | 95.3 | 76.2 | 80 |

| 4 | Demethylation/Hydrolysis | 65.1 | 52.1 | 80 |

| Overall | 48.96 |

Enzymatic Activity Modulation by 2 Mercaptomethylglutaric Acid

Inhibition of Gamma-Glutamyl Hydrolase (GGH) by 2-Mercaptomethylglutaric Acid

This compound has been identified as an inhibitor of the enzyme gamma-glutamyl hydrolase (GGH). nih.gov GGH is a ubiquitous enzyme responsible for cleaving polyglutamate chains from folates and antifolates, which is a critical step in regulating the intracellular concentration of these essential molecules. nih.govnih.gov The inhibitory action of this compound on GGH has been demonstrated to have significant effects on the metabolism of antifolate drugs, such as methotrexate (B535133), in cultured human cells. nih.gov

In experimental settings with human lymphocytes and fibroblasts, the presence of this compound did not significantly affect the initial synthesis of methotrexate polyglutamates. However, it played a crucial role in their preservation. When the compound was added after the cells were no longer exposed to methotrexate, it effectively maintained the methotrexate polyglutamates, specifically the pentaglutamate form, for up to 48 hours. nih.gov This finding underscores that the inhibition of GGH by this compound is an effective method for altering the distribution of methotrexate polyglutamate forms within cells, suggesting that GGH activity is a key factor in regulating the chain length of these metabolites. nih.gov

While this compound is established as an inhibitor of GGH, the specific biochemical mechanism of this inhibition has not been detailed in the available scientific literature. General enzyme inhibition can occur through various mechanisms, such as competitive, non-competitive, or uncompetitive binding, but the specific mode of action for this compound on GGH has not been elucidated.

This compound has been characterized as an inhibitor of neutral pH gamma-glutamyl hydrolases in in vitro studies. nih.gov This indicates that its inhibitory activity is effective under physiological conditions of neutral pH. However, comprehensive studies detailing the selectivity profile of this compound for GGH over other related enzymes, such as different classes of carboxypeptidases or other hydrolases, are not available in the reviewed literature. Furthermore, its inhibitory activity across a broader range of pH values has not been described.

A direct comparative analysis of the enzymatic properties of this compound with other GGH modulators is challenging due to a lack of quantitative inhibition data for the compound. Key metrics used to compare enzyme inhibitors, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), have not been published for this compound. Without this quantitative data, a meaningful comparison of its potency and efficacy relative to other known GGH inhibitors cannot be made.

| GGH Modulator | Reported Inhibition Data (Kᵢ or IC₅₀) | Mechanism of Action |

|---|---|---|

| This compound | Data not available in reviewed literature | Data not available in reviewed literature |

Exploration of Other Enzyme Targets and Their Modulation by this compound

Based on a review of the available scientific literature, gamma-glutamyl hydrolase is the only enzyme target that has been identified for this compound. There are no current research findings to indicate that this compound modulates the activity of other enzymes.

Interactions of 2 Mercaptomethylglutaric Acid with Biochemical Pathways

Influence on Folate Metabolism and Polyglutamylation Dynamics

Folate metabolism is critical for the synthesis of nucleic acids and the metabolism of amino acids. Within cells, folates are converted to polyglutamate forms by the addition of multiple glutamate (B1630785) residues. This polyglutamylation is a key process that traps folates inside the cell and increases their affinity for folate-dependent enzymes. The reverse process, the removal of these glutamate tails, is catalyzed by γ-glutamyl hydrolase (GGH) nih.govnih.gov. By inhibiting GGH, 2-mercaptomethylglutaric acid directly influences the balance of folate polyglutamylation.

The length of the polyglutamate chain on folate molecules is a dynamic process, balanced by the synthetic activity of folylpolyglutamate synthetase (FPGS) and the hydrolytic activity of GGH plos.orgplos.org. This compound, as an inhibitor of GGH, shifts this balance toward the preservation of longer polyglutamate chains. By preventing the removal of terminal glutamate residues, the compound promotes the accumulation of highly polyglutamylated folate species within the cell aacrjournals.orgnih.gov. This is analogous to its observed effect on methotrexate (B535133), where GGH inhibition leads to a predominance of longer-chain polyglutamates aacrjournals.org. This alteration in chain length can enhance the coenzyme activity of folates in various one-carbon transfer reactions.

A primary function of polyglutamylation is to ensure the retention of essential folates within the cell, as the negatively charged polyglutamate tail prevents the molecule from readily crossing the cell membrane nih.gov. The enzyme GGH counteracts this retention by hydrolyzing the polyglutamate tail, making the resulting monoglutamate forms more susceptible to efflux from the cell nih.gov.

Modulation of Methotrexate Metabolism by this compound

Methotrexate, a widely used antifolate drug, undergoes a similar metabolic process of polyglutamylation within target cells. These methotrexate polyglutamates (MTX-PGs) are the active forms of the drug, exhibiting more potent inhibition of target enzymes like dihydrofolate reductase (DHFR) plos.orgnih.gov. This compound significantly modulates this aspect of methotrexate metabolism by inhibiting GGH, the enzyme that deconjugates MTX-PGs back to methotrexate aacrjournals.orgnih.gov.

Research has shown that this compound has a profound effect on the distribution of methotrexate polyglutamates. While it does not significantly impact the initial synthesis of MTX-PGs when cells are first exposed to the drug, its inhibitory effect on GGH becomes crucial in the period after methotrexate has been cleared from the extracellular environment.

In cultured human cells, the addition of this compound after methotrexate exposure led to the preservation of long-chain polyglutamates. Specifically, it maintained almost all of the intracellular drug in the form of methotrexate pentaglutamate for up to 48 hours. Without the inhibitor, these longer forms would be progressively shortened by GGH activity. This demonstrates that inhibiting GGH is an effective strategy to alter the distribution of MTX-PGs and promote the accumulation of the most therapeutically potent forms aacrjournals.org.

| Condition | Predominant MTX Polyglutamate Form | Relative Abundance of Long-Chain MTX-PGs (e.g., Pentaglutamate) |

|---|---|---|

| Control (No Inhibitor) | Shorter-chain MTX-PGs and MTX | Low |

| With this compound | MTX-Pentaglutamate | High |

The intracellular pharmacokinetics of methotrexate are heavily influenced by its conversion to and retention as polyglutamates. Longer-chain MTX-PGs are retained more effectively within cells and dissociate more slowly from their target enzyme, DHFR, compared to the parent drug or shorter-chain forms nih.govjci.org. This prolonged intracellular retention and target inhibition are key to methotrexate's efficacy.

By inhibiting GGH, this compound directly enhances these favorable pharmacokinetic properties. It prevents the hydrolytic breakdown of the highly retained MTX-PGs, effectively trapping the active form of the drug inside the cell for an extended period nih.gov. This sustained intracellular concentration of potent, long-chain MTX-PGs can lead to a more prolonged inhibition of DNA synthesis and a greater therapeutic effect. Therefore, the inhibition of GGH by compounds like this compound represents a significant mechanism for modulating the intracellular activity of methotrexate.

Role of this compound in Microbial Metabolism

Based on available scientific literature, the direct role and metabolic pathways of this compound within microbial metabolism are not well-documented. While the metabolism of structurally related compounds has been observed in microorganisms, specific information regarding this compound is sparse. For instance, a different compound, 2-methylglutaric acid, has been identified as arising from the microbial metabolism of the isoprenoid alkaloid pristane (B154290) hmdb.ca. Additionally, other related dicarboxylic acids are known to be intermediates in various bacterial metabolic pathways nih.govnih.govresearchgate.netmdpi.com. However, a direct metabolic function or pathway for this compound in microbes has not been clearly established.

Detection and Release of this compound in Microorganisms

Scientific investigations have identified the release of this compound from the bacterium Campylobacter jejuni. In studies examining the metabolic responses of this microorganism to different nutrient conditions, the presence of this compound was detected in the extracellular environment. Specifically, the release of this compound by C. jejuni was observed to be more abundant when the growth medium was supplemented with either glutamic acid or fucose. nih.gov

This finding suggests that the metabolic pathways of C. jejuni can lead to the synthesis and subsequent secretion of this compound, and that the availability of specific substrates, such as certain amino acids and sugars, can influence the quantity of the compound that is released. nih.gov The detection of this dicarboxylic acid as a metabolic product provides insight into the complex biochemical networks within this bacterium.

The following table summarizes the observed release of this compound by Campylobacter jejuni under different supplementation conditions as reported in the literature.

| Microorganism | Condition | Observation |

| Campylobacter jejuni | Supplementation with glutamic acid | Increased release of this compound |

| Campylobacter jejuni | Supplementation with fucose | Increased release of this compound |

Interactions of this compound with Microbial Enzyme Systems

This compound has been identified as an inhibitor of the enzyme γ-glutamyl hydrolase. nih.govepdf.pub This enzyme plays a crucial role in folate metabolism by catalyzing the hydrolysis of polyglutamates. The inhibitory action of this compound on this enzyme suggests a direct interaction with key biochemical pathways that are dependent on folate.

While much of the research on the inhibitory effects of this compound on γ-glutamyl hydrolase has been conducted in the context of human cells, particularly in relation to cancer chemotherapy, the observation of this compound as a metabolite of Campylobacter jejuni indicates a potential role for such enzymatic interactions within microbial systems as well. nih.govepdf.pubaacrjournals.orgscribd.com The release of an enzyme inhibitor like this compound by a microorganism could have implications for its own metabolic regulation or for its interactions with its environment and other organisms.

The table below outlines the known enzymatic interaction of this compound.

| Compound | Target Enzyme | Effect |

| This compound | γ-glutamyl hydrolase | Inhibition |

Advanced Research Methodologies for 2 Mercaptomethylglutaric Acid Studies

Biochemical Assay Development for 2-Mercaptomethylglutaric Acid Enzymatic Interactions

To understand how this compound interacts with specific enzymes, researchers develop biochemical assays that measure changes in enzyme activity. A common approach is the in vitro enzyme activity assay, which allows for the direct assessment of a compound's effect on an isolated enzyme.

One such relevant method is the NADPH depletion assay. ucsd.edu This assay is designed to measure the activity of dehydrogenase enzymes that use nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. The principle of the assay involves monitoring the decrease in NADPH concentration, which is consumed during the enzymatic reaction. The amount of remaining NADPH at the end of the reaction is proportional to the inhibition of the enzyme.

Detailed Research Findings: In a typical setup for an NADPH depletion assay, the target enzyme is incubated with this compound at various concentrations. ucsd.edu The enzymatic reaction is initiated by adding the necessary substrates, including NADPH. After a set incubation period, the reaction is stopped, and the remaining NADPH is quantified. This is often achieved by adding a catalytic excess of a second enzyme, such as diaphorase, along with a reporter molecule like resazurin (B115843). The diaphorase uses the remaining NADPH to convert the non-fluorescent resazurin into the highly fluorescent resorufin. The intensity of the fluorescent signal is then measured, providing an indirect measure of the initial enzyme's activity. A lower fluorescent signal indicates greater NADPH consumption and thus higher initial enzyme activity, whereas a higher signal suggests inhibition by the test compound. ucsd.edu

This methodology allows for the determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of this compound required to inhibit the enzyme's activity by 50%.

In Vitro Cellular Models for Investigating this compound Effects

In vitro cellular models are indispensable tools for studying the physiological effects of this compound in a controlled biological context. These models, primarily based on human cell lines, allow researchers to investigate cellular uptake, cytotoxicity, and mechanism of action.

Human Embryonic Kidney 293 (HEK293) cells are a frequently used platform in such studies. mdpi.com Their human origin, robust growth characteristics, and high transfectability make them suitable for a wide range of applications. mdpi.com For instance, HEK293 cells can be genetically engineered to overexpress a specific enzyme or receptor that is a suspected target of this compound, creating a sensitive system for observing the compound's effects. invivogen.com Studies using HEK293 cells can involve monitoring changes in cell viability, proliferation, or specific signaling pathways following exposure to the compound.

Beyond general screening, more specialized cell lines are employed to model specific organ systems.

HepaRG cells: These are human hepatic progenitor cells that can differentiate into both biliary-like and hepatocyte-like cells. They are used to model the human liver and are valuable for studying the metabolism of compounds like this compound.

Caco-2 cells: This human colorectal adenocarcinoma cell line is widely used as a model of the intestinal epithelium. Caco-2 cells can differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier, which is crucial for studying the absorption and transport of compounds. sfm-microbiologie.org

THP-1 cells: This human monocytic cell line is used to model the immune system's response. These cells can be differentiated into macrophage-like cells to investigate the potential immunomodulatory effects of a compound. sfm-microbiologie.org

Co-culture models that combine two or three of these cell types (e.g., Caco-2, HepaRG, and THP-1) are being developed to better mimic the complex interactions between different organs and tissues in vitro. sfm-microbiologie.orgnii.ac.jp

| Cell Line | Origin | Primary Research Application for 2-MMGA Studies | Key Features |

|---|---|---|---|

| HEK293 | Human Embryonic Kidney | General cytotoxicity, target validation, signaling pathway analysis | Robust growth, high efficiency for transfection, human origin. mdpi.com |

| HepaRG | Human Hepatic Progenitor | Metabolism and hepatotoxicity studies | Differentiates into hepatocyte-like cells, models liver function. sfm-microbiologie.org |

| Caco-2 | Human Colorectal Adenocarcinoma | Intestinal absorption and transport studies | Forms a polarized monolayer mimicking the intestinal barrier. sfm-microbiologie.org |

| THP-1 | Human Monocytic Leukemia | Immunomodulatory effects | Can be differentiated into macrophages to study immune responses. sfm-microbiologie.org |

Advanced Analytical Techniques for Quantifying this compound and Its Metabolites

Accurate quantification of this compound and its potential metabolites in biological matrices such as plasma, urine, and cerebrospinal fluid is critical for understanding its pharmacokinetics and metabolic fate. nih.gov Due to the complexity of these samples and the diverse physicochemical properties of metabolites, advanced analytical techniques are required. mdpi.comresearchgate.net

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), is the cornerstone of modern metabolite analysis. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used tool for quantifying small molecules like this compound from biological fluids. scilit.com The LC system separates the compound from other components in the complex mixture, and the MS/MS system provides sensitive and highly specific detection and quantification. nih.gov

Detailed Research Findings: A significant challenge in analyzing small organic acids like 2-MMGA is their high polarity, which leads to poor retention on standard reversed-phase LC columns, and poor ionization efficiency in the mass spectrometer. nih.gov To overcome these issues, chemical derivatization is often employed. This process modifies the molecule to enhance its analytical properties. For example, derivatization with n-butanol or 3-nitrophenylhydrazine (B1228671) (3-NPH) can increase the hydrophobicity of the acid, improving its chromatographic retention, and introduce a readily ionizable group, enhancing its MS signal intensity. nih.govshimadzu.eu Stable-isotope dilution methods, where a known amount of a labeled version of the analyte (e.g., containing ¹³C or ²H) is added to the sample, are used to achieve high accuracy and precision. nih.gov

| Technique | Principle | Advantages for 2-MMGA Analysis | Challenges |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. nih.gov | High sensitivity, high specificity, suitable for complex matrices like plasma and urine. nih.gov | Poor retention of polar analytes; may require derivatization. nih.gov |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection. nih.gov | Excellent chromatographic resolution for small molecules. | Requires derivatization to make non-volatile acids suitable for GC analysis. nih.gov |

| Chemical Derivatization | Chemical modification of the analyte to improve its analytical characteristics. nih.gov | Improves chromatographic retention, enhances ionization efficiency and signal intensity. nih.govshimadzu.eu | Adds extra steps to sample preparation, potential for side reactions. |

Computational and Structural Biology Approaches in this compound Research

Computational and structural biology approaches provide powerful in silico tools to investigate the interactions between this compound and its biological targets at an atomic level. openaccesspub.org These methods can predict binding modes, estimate binding affinities, and elucidate the dynamic behavior of the molecule-protein complex, guiding further experimental work. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. mdpi.com The process involves two main steps: sampling possible conformations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. frontiersin.org For this compound, docking can identify key amino acid residues in the target's active site that form hydrogen bonds, ionic, or hydrophobic interactions, providing a structural hypothesis for its mechanism of action. researchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view. mdpi.com This technique uses the principles of classical mechanics to simulate the motions of atoms and molecules over time. By running an MD simulation of the this compound-protein complex, researchers can assess the stability of the predicted binding pose, observe conformational changes in the protein upon binding, and calculate binding free energies with higher accuracy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate the chemical structure of compounds with their biological activity. mdpi.com By analyzing a series of molecules related to this compound, QSAR can identify the specific molecular features that are most important for its enzymatic inhibition, helping to guide the design of more potent analogues. mdpi.com

These computational approaches have become essential for accelerating the research process, allowing for the rapid screening of ideas and the rational design of experiments. mdpi.com

| Methodology | Objective | Information Gained for 2-MMGA Research | Common Software/Tools |

|---|---|---|---|

| Molecular Docking | Predict the binding pose and affinity of 2-MMGA to its target protein. mdpi.com | Identification of key interacting residues, preferred binding conformation. | AutoDock, GROMACS. researchgate.net |

| Molecular Dynamics (MD) | Simulate the time-dependent behavior of the 2-MMGA-protein complex. mdpi.com | Assessment of binding stability, analysis of conformational changes. | GROMACS. researchgate.net |

| QSAR | Correlate chemical structure with biological activity. mdpi.com | Identification of key molecular features for activity, guidance for analogue design. | Various statistical modeling packages. |

Mechanistic and Theoretical Implications of 2 Mercaptomethylglutaric Acid Research

2-Mercaptomethylglutaric Acid as a Mechanistic Probe for Folate and Methotrexate (B535133) Metabolism

This compound serves as a critical tool in elucidating the intricate metabolic pathways of folates and the widely used antifolate drug, methotrexate (MTX). Its primary mechanism of action in this context is the inhibition of γ-glutamyl hydrolase (GGH), a lysosomal enzyme responsible for the hydrolysis of polyglutamate chains from folates and methotrexate polyglutamates (MTXPGs). nih.govnih.gov

The process of polyglutamylation, the addition of multiple glutamate (B1630785) residues, is essential for the intracellular retention and efficacy of both natural folates and methotrexate. nih.gov By adding glutamate tails, the molecules become larger and more negatively charged, which significantly hinders their efflux from the cell. aacrjournals.org The enzyme responsible for this addition is folylpolyglutamate synthetase (FPGS). Conversely, GGH removes these glutamate residues, converting the polyglutamated forms back into monoglutamates, which can then be more easily transported out of the cell. nih.gov

The balance between the activities of FPGS and GGH is therefore a key determinant of the intracellular concentration and persistence of active folate cofactors and MTXPGs. aacrjournals.org this compound, by inhibiting GGH, allows researchers to experimentally shift this balance. Studies have shown that in the presence of this compound, the distribution of methotrexate metabolites is significantly altered. For instance, in cultured human lymphocytes and fibroblasts, this compound had a pronounced effect on maintaining methotrexate almost entirely as the pentaglutamate form for an extended period after the initial drug exposure. nih.gov This demonstrates its utility in probing the dynamics of polyglutamate chain length regulation in human cells. nih.gov

The table below summarizes the key enzymes and processes involved in folate and methotrexate metabolism that are influenced by this compound.

| Enzyme/Process | Function | Effect of this compound |

| Folylpolyglutamate Synthetase (FPGS) | Adds glutamate residues to folates and methotrexate. | Indirectly enhances the effects of FPGS by preventing the breakdown of its products. |

| γ-Glutamyl Hydrolase (GGH) | Removes glutamate residues from polyglutamated folates and methotrexate. | Direct inhibition, leading to the accumulation of polyglutamated forms. |

| Polyglutamylation | Increases intracellular retention and therapeutic efficacy of folates and methotrexate. | Promoted due to the inhibition of GGH. |

| Cellular Efflux | Transports monoglutamated forms of folates and methotrexate out of the cell. | Reduced as the concentration of exportable monoglutamates decreases. |

Understanding Resistance Mechanisms via this compound Interactions

One of the significant challenges in cancer chemotherapy with methotrexate is the development of drug resistance. The interactions of this compound provide valuable insights into these resistance mechanisms, particularly those related to altered methotrexate metabolism.

A primary mechanism of acquired resistance to methotrexate is the decreased intracellular accumulation and retention of the drug. nih.gov Elevated levels of GGH activity have been strongly associated with resistance to antifolates, including methotrexate. nih.govresearchgate.net By efficiently hydrolyzing the polyglutamate tails of MTX, high GGH activity leads to a rapid clearance of the active drug from cancer cells, thereby diminishing its cytotoxic effects. nih.gov

This compound, as a potent inhibitor of GGH, can be used to experimentally reverse this resistance phenotype. By treating methotrexate-resistant cells that overexpress GGH with this compound, researchers can artificially increase the intracellular concentration of MTXPGs and potentially restore sensitivity to the drug. This approach helps to confirm the role of GGH in the resistance mechanism of a particular cell line.

The table below outlines different mechanisms of methotrexate resistance and how this compound can be used to investigate them.

| Methotrexate Resistance Mechanism | Role of GGH | Application of this compound |

| Increased GGH Activity | Enhanced breakdown of MTXPGs, leading to increased drug efflux. nih.govresearchgate.net | Inhibition of GGH to increase intracellular MTXPG levels and potentially overcome resistance. |

| Decreased FPGS Activity | Reduced formation of MTXPGs, leading to lower intracellular drug retention. | While not directly targeting FPGS, it can help to preserve the small amount of MTXPGs that are formed. |

| Impaired Drug Transport | Reduced uptake of methotrexate into the cell. | Can be used to study the intracellular metabolism of the drug that does enter the cell, independent of the transport defect. |

It is important to note that while GGH overexpression is a significant factor in methotrexate resistance, it may not be the sole determinant. aacrjournals.org Studies have shown that in some cell lines, GGH overexpression alone was not sufficient to confer resistance, suggesting a complex interplay of factors, including the balance with folate metabolism. aacrjournals.org

Theoretical Frameworks for the Biological Role of this compound

Currently, this compound is primarily understood and utilized as a synthetic chemical tool for research purposes. There is a lack of scientific literature suggesting a naturally occurring biological role for this compound. Its structural design is aimed at mimicking the substrate of γ-glutamyl hydrolase to act as a competitive inhibitor.

The theoretical framework for its utility is based on its function as a specific inhibitor of a key enzyme in folate and antifolate metabolism. This specificity allows for the targeted investigation of the consequences of GGH inhibition. The primary theoretical implications of research involving this compound are:

Elucidation of Enzyme Function: It provides a means to study the in vivo and in vitro function of γ-glutamyl hydrolase in regulating the polyglutamate chain length of folates and their analogs. nih.gov

Understanding Drug Action and Resistance: It is a valuable tool for dissecting the mechanisms of action of and resistance to antifolate drugs like methotrexate. nih.gov By manipulating GGH activity, researchers can gain a deeper understanding of how cancer cells evade the cytotoxic effects of these drugs.

Potential for Therapeutic Intervention: While not a therapeutic agent itself, the insights gained from using this compound could inform the development of novel therapeutic strategies. For instance, the co-administration of a GGH inhibitor with methotrexate could potentially enhance the efficacy of the latter, especially in tumors with high GGH expression.

In essence, the theoretical importance of this compound lies in its capacity to act as a molecular probe, enabling a more detailed understanding of fundamental cellular processes related to one-carbon metabolism and the pharmacology of a major class of chemotherapeutic agents.

Future Research Directions and Unaddressed Questions in 2 Mercaptomethylglutaric Acid Studies

Identification of Novel Enzymatic Targets and Pathways for 2-Mercaptomethylglutaric Acid

A significant gap in our knowledge is the absence of identified specific enzymatic targets and metabolic pathways for this compound. While research has been conducted on related dicarboxylic acids, the introduction of a mercaptomethyl group suggests the possibility of unique biological interactions. Future research should focus on:

Screening for Enzyme Inhibition: Systematic screening of this compound against a broad range of enzymes, particularly those involved in dicarboxylic acid metabolism and pathways where sulfur-containing compounds are substrates, could reveal novel inhibitory activities.

Metabolomic Studies: Utilizing metabolomic approaches to analyze changes in cellular metabolite profiles in the presence of this compound could help identify affected metabolic pathways. This could point towards enzymes that are either directly or indirectly modulated by the compound.

Computational Docking and Modeling: In silico studies can predict potential binding affinities of this compound to the active sites of various enzymes. This computational approach can guide experimental studies by prioritizing enzymes for further investigation.

Elucidation of Unexplored Synthetic Pathways and Derivatizations

The synthesis of this compound is not well-documented in publicly available literature, indicating a need for the development of novel and efficient synthetic routes. Furthermore, the potential for creating a diverse library of derivatives remains largely untapped. Key areas for exploration include:

Novel Synthetic Strategies: Research into new synthetic methodologies could provide more efficient and scalable routes to this compound. This could involve exploring different starting materials and catalytic systems to improve yield and reduce reaction steps.

Derivatization of Functional Groups: The carboxylic acid and thiol moieties of this compound offer multiple sites for chemical modification. Future studies should explore the synthesis of a variety of derivatives, such as esters, amides, and thioethers, to investigate how these modifications influence the compound's physicochemical properties and biological activity.

| Potential Derivative Class | Functional Group Targeted | Potential Application |

| Esters | Carboxylic Acids | Prodrugs, modulation of solubility |

| Amides | Carboxylic Acids | Bioisosteric replacement, peptidomimetics |

| Thioethers | Thiol | Probing biological activity, altering metabolic stability |

| Disulfides | Thiol | Redox-sensitive probes, drug delivery systems |

Development of Next-Generation Analytical and Imaging Methodologies

Robust and sensitive analytical methods are crucial for the detection and quantification of this compound in biological and environmental samples. The development of such methods is a prerequisite for detailed pharmacokinetic and metabolic studies. Future research should aim to:

Advanced Chromatographic Techniques: Develop and validate high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with mass spectrometry (MS) for the sensitive and specific quantification of this compound. Derivatization strategies may be necessary to improve the chromatographic behavior and detection sensitivity of this polar, sulfur-containing molecule.

Spectroscopic and Spectrometric Analysis: Detailed characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy will be essential to confirm the structure of synthetic intermediates and final products.

Novel Imaging Agents: The thiol group presents an opportunity for the development of targeted imaging agents. For instance, derivatization with fluorescent or radioactive tags could enable the visualization of the compound's distribution and localization within cells and tissues.

Systems Biology Integration of this compound’s Biological Role

A systems biology approach can provide a holistic understanding of the biological role of this compound by integrating data from various "omics" platforms. This approach can help to build a comprehensive picture of its interactions within a biological system. Future directions include:

Transcriptomic and Proteomic Analysis: Investigating changes in gene and protein expression in response to treatment with this compound can reveal the cellular pathways and processes it perturbs.

Network Pharmacology: By combining information on potential protein targets with known biological pathways and disease networks, it may be possible to predict the pharmacological effects of this compound and identify potential therapeutic applications.

Integrated 'Omics' Models: Ultimately, integrating data from genomics, transcriptomics, proteomics, and metabolomics will be crucial to construct comprehensive models of the biological effects of this compound. This will provide a deeper understanding of its mechanism of action and its potential role in health and disease.

Q & A

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., cell lines, incubation times) or compound purity. Use statistical tools (e.g., ANOVA) to assess inter-study variability. Replicate key experiments under standardized protocols and validate findings with independent methods (e.g., siRNA knockdown if targeting a specific pathway) .

Q. How can computational modeling enhance understanding of this compound’s reactivity or binding mechanisms?

- Methodological Answer : Employ density functional theory (DFT) to predict reaction pathways or molecular docking simulations (e.g., AutoDock Vina) to study protein-ligand interactions. Validate models with experimental kinetics (e.g., SPR for binding affinity) or spectroscopic data (e.g., fluorescence quenching) .

Q. What experimental designs are optimal for probing the compound’s role in metabolic pathways or redox signaling?

- Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C or deuterated derivatives) in tracer studies coupled with LC-MS metabolomics. For redox studies, measure glutathione (GSH) depletion or thioredoxin activity in cell-based assays. Include negative controls (e.g., thiol-blocking agents) to confirm specificity .

Methodological & Analytical Best Practices

Q. How should researchers structure literature reviews to identify gaps in this compound research?

- Methodological Answer : Systematically search PubMed, SciFinder, and Google Scholar using Boolean terms (e.g., "this compound AND (synthesis OR metabolism)"). Filter results by study type (e.g., in vitro, in vivo) and use citation tracking tools (e.g., Web of Science) to map seminal works. Critically evaluate sources for conflicts of interest or methodological flaws .

Q. Which analytical techniques are most robust for quantifying this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) offers high sensitivity and specificity. Validate assays per ICH guidelines (linearity, LOD/LOQ, recovery). For tissue samples, include homogenization steps and internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Re-optimize computational parameters (e.g., solvent models, force fields) and cross-check with alternative software (e.g., Gaussian vs. ORCA). Experimentally, perform kinetic studies under varying conditions (pH, temperature) to identify unmodeled variables. Publish negative results to aid community-driven model refinement .

Data Reporting & Validation

Q. What statistical frameworks are recommended for analyzing dose-response or toxicity data in studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For toxicity, apply Kaplan-Meier survival analysis or Cox proportional hazards models. Report confidence intervals and power analyses to ensure robustness. Raw data should be archived in repositories like Figshare for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.